

# What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?

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## Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

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## Unveiling the Properties of CARBAMOYL-DL-ALA-OH: A Technical Guide

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This technical guide provides a comprehensive overview of the known physical and chemical properties of **CARBAMOYL-DL-ALA-OH**, also identified as N-Carbamoyl-DL-alanine or DL-2-Ureidopropionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering a centralized resource of its fundamental characteristics.

## Core Chemical and Physical Attributes

**CARBAMOYL-DL-ALA-OH** is a derivative of the amino acid alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C4H8N2O3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	132.12 g/mol	<a href="#">[3]</a>
CAS Number	77340-50-2	<a href="#">[1]</a> <a href="#">[2]</a>

While specific experimental data for the melting point and aqueous solubility of the DL-racemic mixture are not readily available in the reviewed literature, data for its isomers and related compounds provide valuable estimations. The  $\beta$ -isomer, N-carbamoyl- $\beta$ -alanine, exhibits a melting point of 170 °C and a solubility of 20.9 mg/mL in water.<sup>[4]</sup> Another related compound, N-benzoyl-DL-alanine, is described as being very slightly soluble in water.<sup>[5][6]</sup>

## Spectral Data

Detailed experimental spectral data for **CARBAMOYL-DL-ALA-OH** is not extensively published. However, the PubChem database entry for the D-isomer (N-Carbamoyl-D-alanine) provides computed spectral information, which can serve as a reference. This includes predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra, mass spectrometry data, and infrared spectra. For N-carbamoyl- $\beta$ -alanine, experimental <sup>1</sup>H NMR and mass spectrometry data are available, showing characteristic peaks that can be used for structural elucidation.<sup>[4]</sup>

## Experimental Protocols: Synthesis of **CARBAMOYL-DL-ALA-OH**

A primary method for the synthesis of **CARBAMOYL-DL-ALA-OH** is through the hydrolysis of 5-methylhydantoin. This reaction provides a high yield of the desired product.

Objective: To synthesize **CARBAMOYL-DL-ALA-OH** by the alkaline hydrolysis of 5-methylhydantoin.

Materials:

- 5-Methylhydantoin
- Potassium hydroxide (KOH)
- Distilled water
- Hydrochloric acid (HCl) for neutralization
- Reaction vessel equipped with a stirrer and temperature control
- pH meter

- Crystallization dish
- Filtration apparatus

Procedure:

- A solution of potassium hydroxide is prepared in distilled water in the reaction vessel.
- 5-Methylhydantoin is added to the potassium hydroxide solution.
- The reaction mixture is heated to 70°C with continuous stirring.
- The reaction is allowed to proceed for 8 hours at this temperature.
- After 8 hours, the reaction mixture is cooled to room temperature.
- The pH of the solution is carefully adjusted to the isoelectric point of **CARBAMOYL-DL-ALA-OH** using hydrochloric acid to precipitate the product.
- The precipitated product is collected by filtration and washed with cold distilled water to remove any remaining salts.
- The purified **CARBAMOYL-DL-ALA-OH** is then dried under vacuum.

This method has been reported to achieve a yield of approximately 97%.[\[7\]](#)

## Biological Significance and Metabolic Pathways

N-carbamoyl-amino acids are recognized as intermediates in various metabolic pathways. One of the key pathways where these molecules are implicated is in the enzymatic hydrolysis of hydantoins to produce amino acids. This process is of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids.

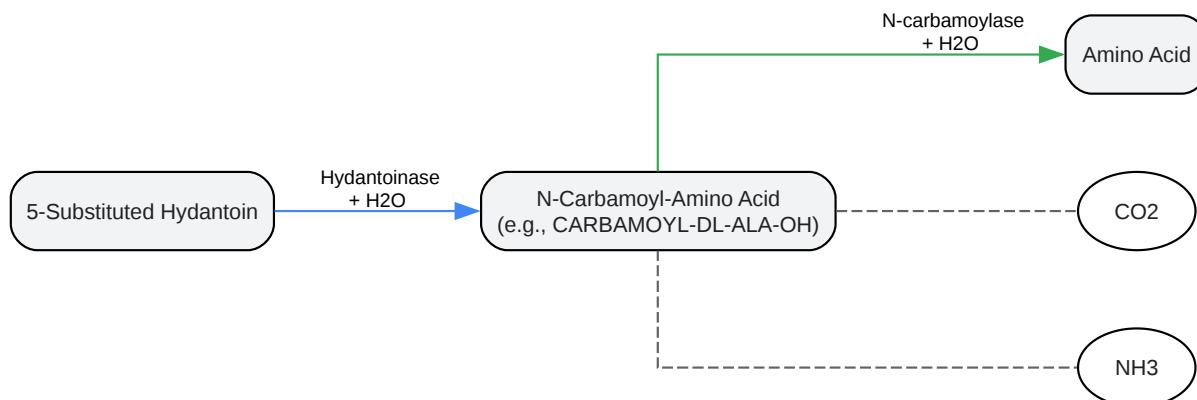
The pathway involves two main enzymatic steps:

- Hydantoinase: This enzyme catalyzes the hydrolytic ring-opening of a hydantoin derivative (e.g., 5-methylhydantoin) to form the corresponding N-carbamoyl-amino acid (e.g., N-carbamoyl-DL-alanine).

- N-carbamoylase: This enzyme then catalyzes the hydrolysis of the N-carbamoyl-amino acid to yield the free amino acid, carbon dioxide, and ammonia.

This enzymatic cascade is a crucial part of the metabolism of hydantoin derivatives in various microorganisms.

Below is a diagram illustrating the general pathway for the hydrolysis of a substituted hydantoin to an amino acid, a process in which **CARBAMOYL-DL-ALA-OH** can be considered a key intermediate.



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